

6-Aminohexanenitrile molecular structure and weight

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Compound of Interest

Compound Name: 6-Aminohexanenitrile

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An In-depth Technical Guide to **6-Aminohexanenitrile**: Molecular Structure, Properties, and Synthesis

Introduction

6-Aminohexanenitrile, also known as 6-aminocapronitrile, is a bifunctional molecule containing both a primary amine and a nitrile group. This structure makes it a valuable intermediate in various chemical syntheses. Notably, it serves as a key precursor in an alternative, salt-free production route for caprolactam, the monomer for Nylon-6.^{[1][2]} It is also an intermediate in the hydrogenation of adiponitrile to produce hexamethylenediamine (HMDA), a crucial component of Nylon-6,6.^{[3][4]} This guide provides a detailed overview of its molecular structure, physicochemical properties, and common experimental protocols for its synthesis and purification.

Molecular Structure and Identifiers

The molecular structure of **6-Aminohexanenitrile** consists of a six-carbon chain with an amino group (-NH₂) at one terminus (position 6) and a nitrile group (-C≡N) at the other.

- Molecular Formula: C₆H₁₂N₂^{[3][5][6]}
- Molecular Weight: 112.17 g/mol ^[3]
- Canonical SMILES: NCCCCC#N

- InChI: InChI=1S/C6H12N2/c7-5-3-1-2-4-6-8/h1-5,7H2[5]
- CAS Registry Number: 2432-74-8[5][6]

Physicochemical Properties

The quantitative properties of **6-Aminohexanenitrile** are summarized in the table below. The data is compiled from various chemical databases and literature sources.

Property	Value	Source(s)
Molecular Weight	112.17 g/mol	[3]
Physical State	Colorless liquid	[7]
Melting Point	-31.3 °C	[8]
Boiling Point	129-132 °C at 26 Torr ~200 °C (estimate at atmospheric pressure)	[8]
Density	0.8929 g/cm ³ (estimate)	[8]
Refractive Index (n _D)	1.4475	
pKa	10.38 ± 0.10 (Predicted)	[8]
Solubility	Slightly soluble in Chloroform, DMSO, Methanol	[8]

Experimental Protocols

Synthesis: Partial Hydrogenation of Adiponitrile

6-Aminohexanenitrile is primarily synthesized via the partial hydrogenation of adiponitrile (ADN). The key challenge is to achieve high selectivity towards the mono-hydrogenated product while minimizing the further hydrogenation to hexamethylenediamine (HMDA) and other side reactions.[1]

Objective: To synthesize **6-Aminohexanenitrile** (ACN) by selectively hydrogenating one of the two nitrile groups of adiponitrile (ADN).

Catalyst: Supported Nickel catalysts, such as Ni/SiO₂ or Ni/ α -Al₂O₃, are commonly employed.
[1][7] Raney Nickel is also a widely used catalyst for this transformation.[3]

Methodology: The following protocol is based on a continuous flow fixed-bed reactor system.[1]

- Catalyst Preparation and Reduction:
 - Load the fixed-bed reactor (e.g., 12 mm inner diameter stainless steel tube) with 4.0 g of the chosen Nickel catalyst.[1]
 - Reduce the catalyst in-situ by passing a stream of hydrogen gas (6 L/h) through the reactor at 623 K (350 °C) for 4 hours.[1]
 - After reduction, cool the reactor to the desired reaction temperature, for example, 453 K (180 °C).[1]
- Hydrogenation Reaction:
 - Prepare a feed solution of adiponitrile in ethanol (e.g., a volume ratio of ADN to EtOH of 0.25).[1]
 - Introduce the ADN solution into the reactor at a constant flow rate (e.g., 5 mL/h) along with a continuous flow of hydrogen gas (6.5 L/h).[1]
 - Maintain the reaction under atmospheric pressure and in the absence of ammonia.[1]
 - The reaction proceeds as follows: $\text{NC}-(\text{CH}_2)_4\text{-CN} + 2\text{H}_2 \rightarrow \text{H}_2\text{N}-(\text{CH}_2)_5\text{-CN}$.
- Product Collection and Analysis:
 - Collect the liquid product mixture exiting the reactor.
 - Analyze the composition of the product stream using gas chromatography (GC) to determine the conversion of ADN and the selectivity for ACN, HMDA, and any byproducts.

Purification Protocol

The product mixture from ADN hydrogenation typically contains unreacted ADN, the desired **6-Aminohexanenitrile** (ACN), fully hydrogenated hexamethylenediamine (HMDA), and cyclic byproducts such as tetrahydroazepine (THA).^[2] Purification is essential to isolate ACN.

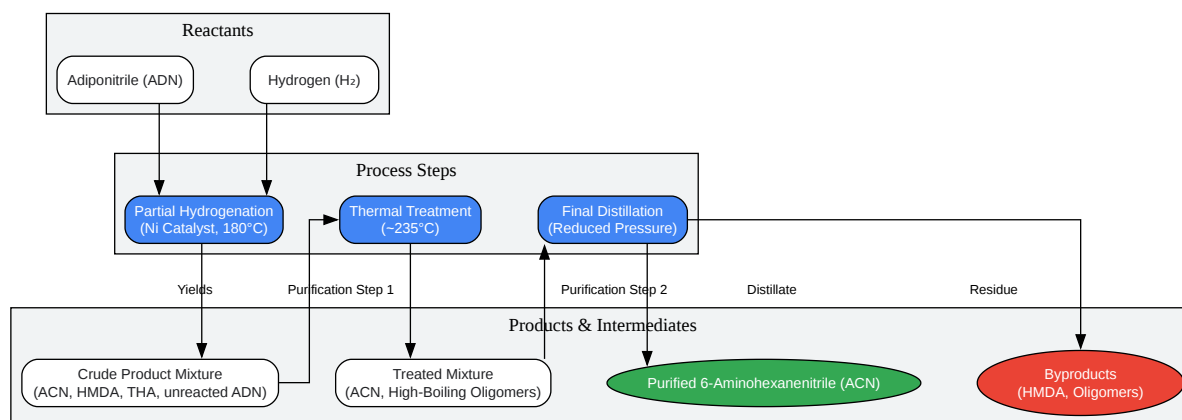
Objective: To separate **6-Aminohexanenitrile** from byproducts, particularly THA.

Methodology: This process involves a combination of thermal treatment and distillation.^[2]

- Initial Distillation (Optional but recommended):
 - Perform a simple distillation on the crude reaction mixture to remove the more volatile HMDA.^[2]
- Conversion of THA:
 - Heat the remaining mixture, containing ACN and THA, to a temperature of approximately 235 °C.^[2]
 - This thermal treatment converts the problematic THA impurity into higher-boiling oligomeric compounds.^[2]
- Final Distillation:
 - Distill the ACN from the resulting mixture under reduced pressure.^[2]
 - The high-boiling compounds formed from THA will remain in the distillation residue, yielding purified **6-Aminohexanenitrile** as the distillate.

Visualization of Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the production of purified **6-Aminohexanenitrile** from Adiponitrile.



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Caption: Workflow for **6-Aminohexanenitrile** Synthesis and Purification.

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